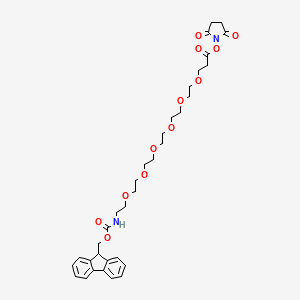

Fmoc-PEG6-NHS 酯

描述

Fmoc-PEG6-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular weight of Fmoc-PEG6-NHS ester is 672.7 g/mol . The molecular formula is C34H44N2O12 . It contains a total of 95 bonds; 51 non-H bonds, 16 multiple bonds, 26 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 hydroxylamine .Chemical Reactions Analysis

Fmoc-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Fmoc-PEG6-NHS ester has a molecular weight of 672.72 and a molecular formula of C34H44N2O12 . It appears as a viscous liquid with a light yellow to yellow color . It is soluble in DMSO, DCM, and DMF .科学研究应用

Protein Labeling

The NHS ester present in Fmoc-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins . This makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Oligonucleotide Modification

Fmoc-PEG6-NHS ester can also be used to modify amine-modified oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, clinical and diagnostic fields.

Drug Delivery

In medical research, Fmoc-PEG6-NHS ester has been used in the reversible pegylation of peptides to create prodrugs. This process can improve the drug’s solubility, stability, and safety profile.

Hypotensive Effects

Life Sciences Research

Fmoc-PEG6-NHS ester is used in a wide range of life sciences research, from advanced technology research to organic synthesis and environmental measurement .

Biopolymer & Synthetic Polymer Conjugations

Fmoc-PEG6-NHS ester is used in the conjugation of biopolymers and synthetic polymers . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

作用机制

Target of Action

Fmoc-PEG6-NHS ester is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The Fmoc-PEG6-NHS ester interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-PEG6-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs like Fmoc-PEG6-NHS ester leverage this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-PEG6-NHS ester are largely influenced by its PEG spacer . The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of Fmoc-PEG6-NHS ester’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, Fmoc-PEG6-NHS ester enables the ubiquitin-proteasome system to recognize and degrade the target protein .

Action Environment

The action of Fmoc-PEG6-NHS ester can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration state of the environment. Additionally, the Fmoc group can be deprotected under basic conditions , indicating that the compound’s action may also be influenced by pH.

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXLDJJJJQTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107912 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-PEG6-NHS ester | |

CAS RN |

1818294-31-3 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)